Tert-butyl 4-glycylpiperazine-1-carboxylate hydrochloride
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Description
Tert-butyl 4-glycylpiperazine-1-carboxylate hydrochloride is a useful research compound. Its molecular formula is C11H22ClN3O3 and its molecular weight is 279.76 g/mol. The purity is usually 95%.
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Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for Tert-butyl 4-glycylpiperazine-1-carboxylate hydrochloride involves the reaction of tert-butyl carbazate with 4-glycylpiperazine-1-carboxylic acid, followed by the addition of hydrochloric acid to form the hydrochloride salt.
Starting Materials
Tert-butyl carbazate, 4-glycylpiperazine-1-carboxylic acid, Hydrochloric acid
Reaction
Step 1: Tert-butyl carbazate is reacted with 4-glycylpiperazine-1-carboxylic acid in the presence of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine) in anhydrous DMF (N,N-dimethylformamide) to form Tert-butyl 4-glycylpiperazine-1-carboxylate., Step 2: The resulting product from step 1 is then treated with hydrochloric acid to form Tert-butyl 4-glycylpiperazine-1-carboxylate hydrochloride., Step 3: The product is then purified by recrystallization or other suitable methods.
properties
IUPAC Name |
tert-butyl 4-(2-aminoacetyl)piperazine-1-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3O3.ClH/c1-11(2,3)17-10(16)14-6-4-13(5-7-14)9(15)8-12;/h4-8,12H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMXGPYSLNPZGCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(=O)CN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60716650 |
Source
|
Record name | tert-Butyl 4-glycylpiperazine-1-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60716650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-glycylpiperazine-1-carboxylate hydrochloride | |
CAS RN |
352359-09-2 |
Source
|
Record name | tert-Butyl 4-glycylpiperazine-1-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60716650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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